[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Overview
Description
“[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 2137766-69-7 . It is also known as N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride . The compound is stored at room temperature and comes in the form of a powder .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.15 . It is a powder and is stored at room temperature .Scientific Research Applications
Facile Synthesis Techniques
Researchers have developed facile one-pot synthesis techniques for novel derivatives containing the trifluoromethyl moiety. These techniques often utilize microwave irradiation, offering a quick and efficient method to produce these compounds with potential antifungal activity (Ming-yan Yang et al., 2015). Another study highlights the synthesis of trifluoromethylated 1,2,4-triazolo[4,3-a]pyridines through oxidative cyclization, showcasing their pharmaceutical applications (Said El-Kurdi et al., 2021).
Novel Heterocyclic Systems
The exploration of new heterocyclic systems incorporating the [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety has been a significant area of interest. Studies involve the synthesis and density functional theory (DFT) analysis of novel ring systems, providing insights into their structural and electronic properties (S. Mozafari et al., 2016).
Biological and Pharmacological Potential
Research into the biological and pharmacological potential of these compounds has identified promising avenues. For instance, compounds within this class have been investigated for their P2X7 receptor occupancy and potential application in treating mood disorders, indicating robust activity at low doses in preclinical models (C. Chrovian et al., 2018). Additionally, the synthesis of fluorinated derivatives has been explored for antiproliferative activities against various cancer cell lines, suggesting a mechanism of action beyond inhibitory effects on dihydrofolate reductase (DHFR) (A. Dolzhenko et al., 2008).
Structural Analysis and Characterization
The structural characterization and analysis of these compounds, including X-ray diffraction studies, provide valuable information regarding their crystalline forms and molecular geometry. Such studies are crucial for understanding the properties and potential applications of these compounds in various scientific domains (Said El-Kurdi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSMJPAYBYFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=C(N2C1)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
CAS RN |
1423034-73-4 | |
Record name | [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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